2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one
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Overview
Description
2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic structure.
Chlorination: Introduction of the chlorine atom is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Addition of the Propanone Group: The final step involves the addition of the propanone group through a nucleophilic substitution reaction, often using reagents like acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Scientific Research Applications
2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethan-1-one: Similar structure with an ethanone group instead of a propanone group.
2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]butan-1-one: Similar structure with a butanone group instead of a propanone group.
Uniqueness
The uniqueness of 2-chloro-1-[(4S)-4-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one lies in its specific chemical structure, which imparts distinct reactivity and potential applications. The presence of the chlorine atom and the propanone group enhances its versatility in chemical synthesis and its potential as a bioactive molecule.
Properties
IUPAC Name |
2-chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8-6-13(11(15)9(2)12)7-10-4-3-5-14(8)10/h3-5,8-9H,6-7H2,1-2H3/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGHWYBMOLFVJL-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=CC=CN12)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC2=CC=CN12)C(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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